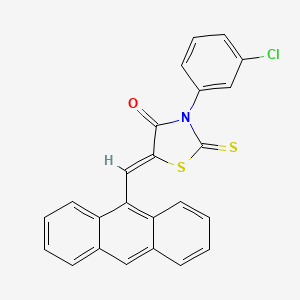![molecular formula C17H17ClN2O3S B4659783 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B4659783.png)
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide
概要
説明
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide is an organic compound that features a benzamide core with various substituents, including a chlorobenzyl group, a sulfanyl linkage, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide typically involves multiple steps. One common route includes the following steps:
Chlorination: The addition of a chlorine atom to the benzyl group.
Thioether Formation: The formation of a sulfanyl linkage between the benzyl and ethyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Substitution: Formation of various substituted benzamides.
Reduction: Formation of the corresponding amine derivative.
科学的研究の応用
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl linkage may also play a role in modulating the compound’s activity by influencing its binding to target proteins.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide
- N-(2-isopropylphenyl)-2-methyl-3-nitrobenzamide
- N-{2-[(4-chlorobenzyl)thio]ethyl}thiophene-2-carboxamide
Uniqueness
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group and the sulfanyl linkage differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity profiles.
特性
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-15(6-3-7-16(12)20(22)23)17(21)19-8-9-24-11-13-4-2-5-14(18)10-13/h2-7,10H,8-9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACMWTKZPBGOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethoxy-4-[(4-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B4659709.png)
![N-allyl-2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4659714.png)
![2,4-dimethoxy-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4659717.png)
![(5-ETHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4659718.png)

![2-(4-ethyl-1-piperazinyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B4659741.png)

![2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B4659762.png)
![N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B4659771.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4659787.png)
![2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4659789.png)

